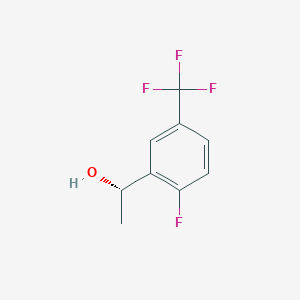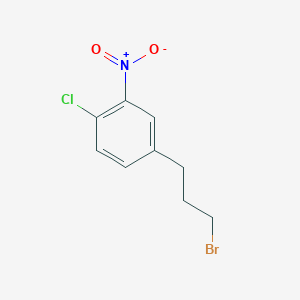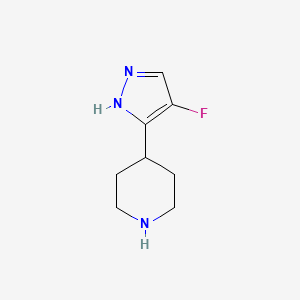
4-(4-fluoro-1H-pyrazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluoro-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom at the 4-position and a piperidine ring at the 3-position
Méthodes De Préparation
The synthesis of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the fluorination of pyrazole derivatives using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile . The reaction is typically carried out under microwave irradiation at 90°C for 15 minutes . Industrial production methods may involve similar fluorination processes, but scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
4-(4-fluoro-1H-pyrazol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(4-fluoro-1H-pyrazol-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: Researchers use this compound to study the effects of fluorinated heterocycles on biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(4-fluoro-1H-pyrazol-3-yl)piperidine can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: This compound features a chlorophenyl group instead of a fluoropyrazole group, leading to different chemical and biological properties.
4,4-difluoro-1H-pyrazole derivatives: These compounds have two fluorine atoms on the pyrazole ring, which can significantly alter their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12FN3 |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
4-(4-fluoro-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C8H12FN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12) |
Clé InChI |
MANSDOAIPSQDMP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C=NN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B13504757.png)
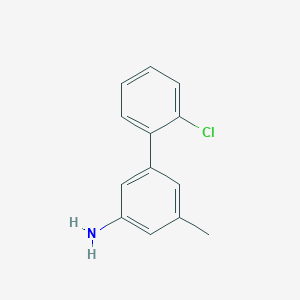
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)
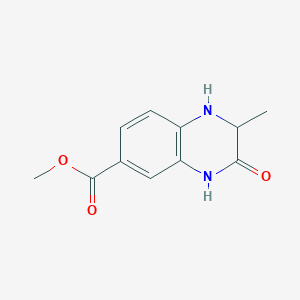
![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)

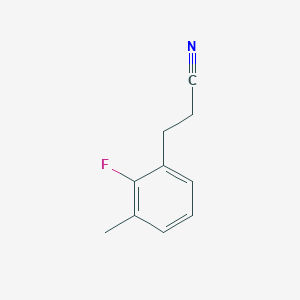
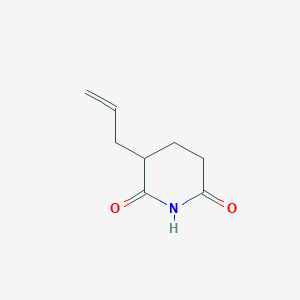

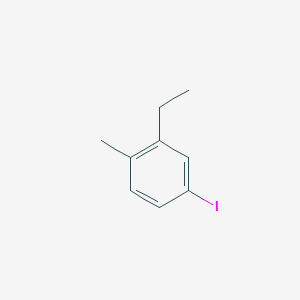
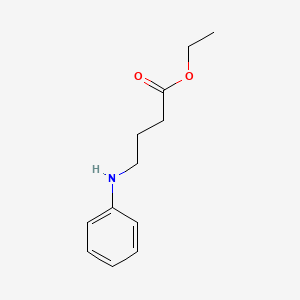
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
